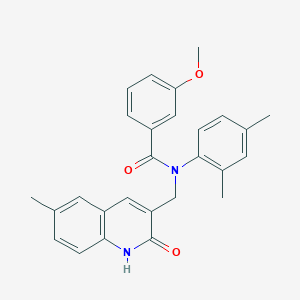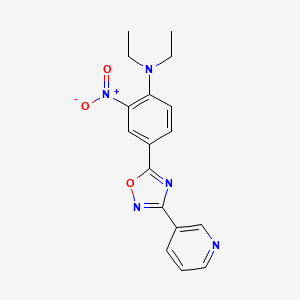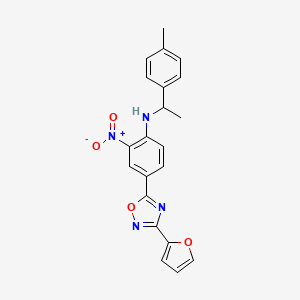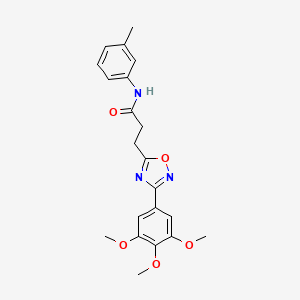
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide” is a chemical compound that belongs to the class of quinolones . Quinolones are a type of heterocyclic aromatic organic compound, which have a wide range of applications in the field of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinolones involves various methods. One of the methods involves the formylation of 2-quinolones by DMF/Et3N mixture, which leads to the formation of 4-formyl-2-quinolone as an intermediate . Another method involves the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 .Molecular Structure Analysis
Quinolines have a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . They display different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety .Chemical Reactions Analysis
Quinolines undergo various chemical reactions. For instance, they can undergo BAc2- or BAl2-nucleophilic substitution to give, respectively, alkoxycarbonylation and alkylation reactions .Mechanism of Action
The mechanism of action of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. It has also been found to possess antimicrobial properties, which make it a potential candidate for the treatment of bacterial and fungal infections.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. It has also been found to possess antioxidant properties, which make it a potential candidate for the treatment of diseases such as cancer and Alzheimer's.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide in lab experiments is its unique properties. It has been found to possess several properties that make it a promising candidate for use in scientific research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the use of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide in scientific research. One potential direction is in the development of new drugs for the treatment of various diseases. Another potential direction is in the development of new antimicrobial agents for the treatment of bacterial and fungal infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesis Methods
The synthesis of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide involves the reaction of 2-hydroxy-3-aminomethylquinoline and 4-n-butylbenzyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and is typically heated to promote the reaction. After the reaction is complete, the product is purified using standard techniques such as column chromatography or recrystallization.
Scientific Research Applications
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has been found to have several potential applications in scientific research. One of the primary applications is in the field of medicinal chemistry, where it is being investigated as a potential drug candidate for the treatment of various diseases. It has been found to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of diseases such as cancer, Alzheimer's, and Parkinson's.
properties
IUPAC Name |
N-butyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-3-5-10-19(16(20)4-2)12-14-11-13-8-6-7-9-15(13)18-17(14)21/h6-9,11H,3-5,10,12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTORIKTZSHXTKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(5-chloro-2-methylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7699578.png)



![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3,5-dimethoxybenzohydrazide](/img/structure/B7699599.png)

